molecular formula C17H23NO4 B13900654 O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate

Cat. No.: B13900654
M. Wt: 305.4 g/mol
InChI Key: BMPNIBUCKQODHV-KGLIPLIRSA-N
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Description

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl and methyl ester groups

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-phenylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-13(12-8-6-5-7-9-12)14(11-18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m1/s1

InChI Key

BMPNIBUCKQODHV-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl and methyl esters in the presence of a base to facilitate the formation of the pyrrolidine ring. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures that the product meets stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate (CAS No. 2140264-81-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • PubChem CID : 70834393

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Enzyme inhibition
  • Potential neuroprotective effects

Antimicrobial Properties

Studies have shown that various pyrrolidine derivatives possess significant antibacterial and antifungal activities. For instance, Mannich bases derived from isatin have demonstrated effectiveness against a range of pathogens, suggesting that similar structural motifs in this compound may confer antimicrobial properties as well .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. For example, derivatives of pyrrolidine have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition profiles observed in related compounds indicate that this compound might exhibit similar enzyme inhibitory activity.

Case Studies and Research Findings

StudyFindings
Study on Mannich BasesDemonstrated significant inhibition of AChE and BChE by isatin Mannich bases at nanomolar levels .
Enzyme Inhibition ResearchCompounds with similar structures showed potent inhibition against carbonic anhydrases (CA I and CA II), indicating potential therapeutic applications .
Antibacterial ActivityPyrrolidine derivatives exhibited notable activity against Mycobacterium tuberculosis, suggesting a broader antimicrobial spectrum .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By mimicking natural substrates or cofactors, the compound may effectively inhibit target enzymes.
  • Membrane Interaction : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis and death.
  • Oxidative Stress Reduction : Some studies suggest that related compounds can reduce reactive oxygen species (ROS), enhancing cellular defense mechanisms against oxidative damage .

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